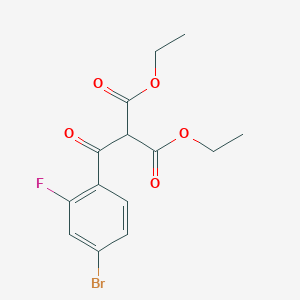
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
Vue d'ensemble
Description
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate is a useful research compound. Its molecular formula is C14H14BrFO5 and its molecular weight is 361.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate is an organic compound with a molecular formula of C₁₄H₁₄BrFO₅ and a molecular weight of 361.16 g/mol. This compound features a unique structure that incorporates both ethyl and aromatic functionalities, making it a subject of interest in medicinal chemistry and pharmacological studies.
The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄BrFO₅ |
| Molecular Weight | 361.16 g/mol |
| MDL No. | MFCD24369224 |
| PubChem CID | 71758329 |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent. The presence of the bromo and fluoro substituents in the benzoyl moiety enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiosemicarbazone analogues have shown selective inhibition of cathepsin L, which is involved in cancer cell invasion and metastasis .
In vitro assays demonstrated that certain analogues could inhibit the invasive potential of breast cancer cells by up to 92% at concentrations as low as 5 µM . This suggests that the compound may also possess similar mechanisms of action, potentially leading to its use in targeted cancer therapies.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like cathepsin L, which plays a crucial role in tumor progression .
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death pathways .
- Cell Cycle Arrest : Some related compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating .
Case Studies
A notable case study involved the evaluation of a thiosemicarbazone analogue that inhibited the invasion of MDA-MB-231 breast cancer cells by 70% at a concentration of 10 µM. This study highlights the potential for compounds structurally related to this compound to serve as effective anticancer agents .
Propriétés
IUPAC Name |
diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYMSEUMLYZFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)Br)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















